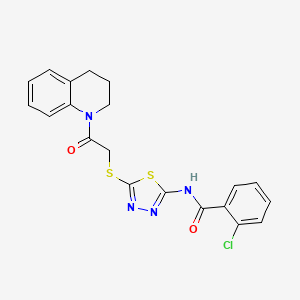

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a chlorinated benzamide core attached to a thiadiazole ring system, which is further linked to a quinoline derivative.

Properties

IUPAC Name |

2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S2/c21-15-9-3-2-8-14(15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-5-7-13-6-1-4-10-16(13)25/h1-4,6,8-10H,5,7,11-12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDXJMKAESYTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common route involves the following key steps:

Formation of the Thiadiazole Core: : This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

Quinoline Derivative Synthesis: : 3,4-dihydroquinoline derivatives can be synthesized through the reduction of quinoline using suitable reducing agents.

Coupling Reactions: : The thiadiazole ring can be linked to the quinoline derivative via a thioether bond. This is typically done using alkylation reactions with suitable halides.

Introduction of the Chlorobenzamide Moiety: : The final step involves the coupling of the 2-chlorobenzamide group to the prepared intermediate via a nucleophilic substitution reaction, often in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

In industrial settings, the synthesis of such compounds may employ similar strategies but on a larger scale, often with optimization for yield, purity, and cost-effectiveness. Process optimization can include solvent choice, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atom acts as a nucleophile, enabling substitution reactions. For example:

-

Mechanism : The sulfur atom in the thiadiazole ring can displace leaving groups (e.g., halides) under basic or acidic conditions, forming new S–X bonds.

-

Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ or NaH.

-

Outcome : Derivatives with modified substituents on the thiadiazole ring, altering biological activity or stability.

Reduction Reactions

The compound may undergo reduction, particularly targeting the thiadiazole ring or other redox-active groups:

-

Mechanism : Thiadiazoles are known to react with reducing agents (e.g., NaBH₄, LiAlH₄) under controlled conditions, potentially modifying the ring’s electronic properties.

-

Conditions : Mild reducing agents in inert solvents (e.g., THF) at room temperature or elevated temperatures.

-

Outcome : Reduced derivatives with altered reactivity profiles, useful for tuning pharmacokinetic properties.

Hydrolysis of the Benzamide Moiety

The benzamide group is susceptible to hydrolysis, which can occur under acidic or basic conditions:

-

Mechanism : Acidic hydrolysis cleaves the amide bond to form carboxylic acid, while basic conditions yield the corresponding carboxylate .

-

Conditions : HCl or NaOH in aqueous solutions, with elevated temperatures accelerating the reaction .

-

Outcome : Conversion to a carboxylic acid or carboxylate derivative, impacting solubility and bioavailability .

Hydrogen Bonding Interactions

The compound’s functional groups (e.g., amide, thiadiazole) participate in hydrogen bonding, influencing its reactivity and stability:

-

Mechanism : The amide’s carbonyl oxygen and thiadiazole’s nitrogen atoms act as hydrogen bond acceptors, while the amide’s NH group can donate hydrogen bonds .

-

Impact : Hydrogen bonding affects solubility, reaction rates, and interactions with biological targets (e.g., enzymes) .

Analytical Techniques for Reaction Monitoring

Key methods used to characterize reaction outcomes include:

Research Findings and Implications

-

Biological Activity : Thiadiazole derivatives often exhibit anticancer, antibacterial, or kinase-inhibitory properties, suggesting potential therapeutic applications .

-

Synthetic Optimization : Reaction conditions (e.g., solvent choice, temperature) critically influence yields and selectivity, as seen in similar thiadiazole syntheses.

-

Functional Group Interplay : The quinoline-derived substituent may enhance stability or target-binding affinity, though detailed studies are needed.

Scientific Research Applications

The biological activity of 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been investigated in several studies:

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various benzamide derivatives showed that modifications at the thiadiazole position led to increased antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined, demonstrating promising results for clinical applications.

Anticancer Activity

In vitro assays have revealed that compounds similar to this target compound inhibit proliferation in breast cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant antimicrobial effects against various pathogens with lower MIC values observed. |

| Anticancer Properties | Induced apoptosis in breast cancer cell lines; increased pro-apoptotic markers noted. |

| Enzymatic Interaction | Demonstrated inhibition of specific enzymes linked to cancer progression and microbial resistance. |

Similar Compounds

Some structurally similar compounds include:

- N-Benzyl-2-chloro-4-(2-oxo-2-phenylethyl)benzenesulfonamide

- 3,4-Dihydroquinolin-2(1H)-one

- 1,3,4-Thiadiazole derivatives with different substituents

Mechanism of Action

The mechanism by which 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. For instance, if explored as a pharmaceutical agent, it might interact with enzymes, receptors, or DNA, altering their function and thereby exerting therapeutic effects.

Molecular Targets and Pathways

Enzymatic Inhibition: : The compound may act as an inhibitor for certain enzymes, blocking their active sites or modulating their activity.

Receptor Binding: : It could bind to specific receptors, influencing signal transduction pathways involved in cellular processes.

DNA Interactions: : Potential to intercalate with DNA or interact with specific sequences, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other compounds with similar structures, 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical reactivity and biological activity profiles.

Similar Compounds

N-Benzyl-2-chloro-4-(2-oxo-2-phenylethyl)benzenesulfonamide

3,4-Dihydroquinolin-2(1H)-one

1,3,4-Thiadiazole derivatives with different substituents

And there you have it! Quite the mouthful, but fascinating stuff

Biological Activity

The compound 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Chloro Group : The presence of the chlorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

- Thiadiazole Ring : This five-membered heterocyclic ring is known for its pharmacological activities, including antimicrobial and anti-inflammatory effects.

- Benzamide Moiety : Benzamide derivatives are often explored for their role in modulating various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives found that certain structural modifications could enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, compounds containing thiadiazole rings have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death .

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

- Interaction with Receptors : The benzamide moiety may interact with various receptors involved in cellular signaling, potentially leading to altered gene expression and cellular responses.

Case Studies

- Antimicrobial Efficacy : A study on a series of benzamide derivatives demonstrated that modifications at the thiadiazole position significantly increased antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against several pathogens, showing promising results for clinical applications .

- Anticancer Activity : In vitro assays revealed that compounds similar to our target compound inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Step 2: Introduction of the quinoline moiety through nucleophilic substitution or coupling reactions, using bases like triethylamine to facilitate amide bond formation .

- Step 3: Final benzamide linkage using o-chlorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) .

Purity Optimization:

- Chromatography: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC for intermediate purification .

- Recrystallization: Ethanol or acetonitrile is effective for final product crystallization .

- Characterization: Confirm purity via HPLC (>95%) and tandem mass spectrometry (MS/MS) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.